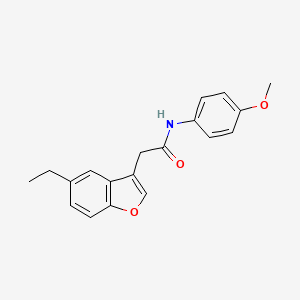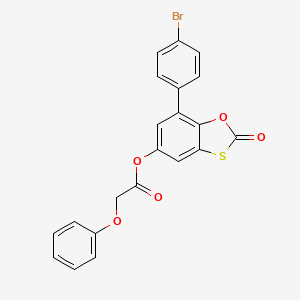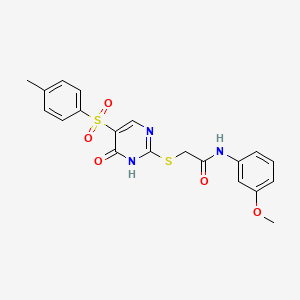![molecular formula C26H30N8O B11420686 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11420686.png)
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodiazole and triazoloquinazoline intermediates, followed by their coupling under controlled conditions. Common reagents used in these steps include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid: Known for its corrosion inhibition properties.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: A nitrogen-rich energetic salt.
Uniqueness
What sets 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine apart is its unique combination of heterocyclic structures, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C26H30N8O |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[2-(2-methylbenzimidazol-1-yl)ethyl]-N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C26H30N8O/c1-19-28-22-9-4-5-10-23(22)33(19)14-11-24-30-25-20-7-2-3-8-21(20)29-26(34(25)31-24)27-12-6-13-32-15-17-35-18-16-32/h2-5,7-10H,6,11-18H2,1H3,(H,27,29) |
InChI Key |
MMPHKQILJHOJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCCCN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11420610.png)

![5-bromo-7-methyl-1-[4-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11420614.png)
![7-(3-chlorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11420622.png)
![4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]benzenesulfonamide](/img/structure/B11420628.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11420630.png)


![3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420640.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11420650.png)
![1-(2-ethylphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420662.png)
![3-(5-chloro-2-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11420668.png)
![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B11420675.png)
